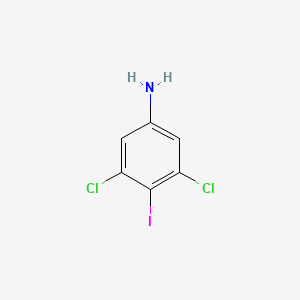

3,5-Dichloro-4-iodoaniline

CAS No.:

Cat. No.: VC15749380

Molecular Formula: C6H4Cl2IN

Molecular Weight: 287.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Cl2IN |

|---|---|

| Molecular Weight | 287.91 g/mol |

| IUPAC Name | 3,5-dichloro-4-iodoaniline |

| Standard InChI | InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

| Standard InChI Key | JKXXLWQFIUSXMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)I)Cl)N |

Introduction

Structural and Chemical Properties of Halogenated Anilines

Molecular Architecture

3,5-Dichloro-4-iodoaniline (C₆H₃Cl₂IN) features an aniline backbone substituted with chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions.

Comparative Analysis of Halogenated Anilines

The iodine atom’s polarizability enhances the compound’s susceptibility to nucleophilic aromatic substitution, while chlorine atoms increase electron withdrawal, stabilizing negative charges in intermediates .

Synthesis Pathways and Optimization

Halogenation Strategies

The synthesis of 3,5-dichloro-4-iodoaniline likely involves sequential halogenation of aniline derivatives. A plausible route, based on analogous compounds , includes:

-

Chlorination: Direct chlorination of 4-iodoaniline using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst.

-

Regioselective Iodination: Electrophilic iodination via the Ullmann reaction or using ICl in acetic acid.

Critical Challenges:

-

Regioselectivity: Ensuring substitution at the 3,5 positions requires careful control of reaction conditions.

-

Purification: Separation of positional isomers (e.g., 2,4-dichloro derivatives) necessitates chromatographic techniques.

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Stille). For example, reacting 3,5-dichloro-4-iodoaniline with arylboronic acids could yield biaryl structures, which are pharmacophores in drug discovery.

Example Reaction:

Applications in Pharmaceutical Research

Antimicrobial Agents

Chlorinated anilines are precursors to sulfonamide antibiotics. The iodine atom in 3,5-dichloro-4-iodoaniline could enhance binding to bacterial enzymes through halogen bonding, as seen in related compounds .

Kinase Inhibitors

The planar aromatic system may serve as a scaffold for kinase inhibitors, mimicking ATP’s adenine moiety. Molecular docking studies with analogous structures show promising interactions with EGFR and VEGFR2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume